4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185028-29-8
VCID: VC2981489
InChI: InChI=1S/C14H21NO.ClH/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12;/h8-9,12,15H,4-7H2,1-3H3;1H
SMILES: CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride

CAS No.: 1185028-29-8

Cat. No.: VC2981489

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride - 1185028-29-8

Specification

CAS No. 1185028-29-8
Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
IUPAC Name 4-(4-methoxy-3,5-dimethylphenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C14H21NO.ClH/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12;/h8-9,12,15H,4-7H2,1-3H3;1H
Standard InChI Key OJULJCJPKOWPST-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl
Canonical SMILES CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl

Introduction

Chemical Identity and Structure

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a piperidine derivative characterized by a 4-methoxy-3,5-dimethylphenyl substituent at the 4-position of the piperidine ring. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form.

Basic Information

ParameterValue
CAS Number1185028-29-8
Molecular FormulaC₁₄H₂₂ClNO
Molecular Weight253.79 g/mol
IUPAC Name4-(4-methoxy-3,5-dimethylphenyl)piperidine hydrochloride
Canonical SMILESCC1=C(C)C(=CC=C1C2CCNCC2)OC.Cl

The molecular structure features a six-membered piperidine ring directly connected to a benzene ring at the para position. The benzene ring contains two methyl groups at the meta positions (3 and 5) and a methoxy group at the para position (4), creating a symmetrical substitution pattern on the aromatic ring .

Physical and Chemical Properties

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride typically appears as a white to off-white crystalline powder. As a hydrochloride salt, it demonstrates enhanced stability and solubility compared to its free base counterpart.

Physical Properties

PropertyDescription
AppearanceWhite crystalline powder
SolubilitySoluble in water and common organic solvents including methanol, ethanol, and DMSO
Melting PointData not available in literature
StabilityRelatively stable under standard laboratory conditions

The presence of the methoxy group and dimethyl substitution on the phenyl ring contributes to the compound's lipophilicity, while the hydrochloride salt formation enhances its water solubility, creating a balance between hydrophilic and lipophilic properties.

Chemical Reactivity

As a piperidine derivative, this compound contains a secondary amine functional group when in its free base form. The nitrogen atom in the piperidine ring can participate in various chemical reactions:

  • Protonation/deprotonation reactions (acid-base chemistry)

  • Nucleophilic substitution reactions

  • N-alkylation and N-acylation processes

  • Coordination with metal centers

The methoxy group on the phenyl ring can undergo O-demethylation under strong acidic conditions, while the aromatic ring can participate in electrophilic aromatic substitution reactions, though the methyl and methoxy substituents affect the reactivity and regioselectivity of such reactions.

Applications and Research Relevance

4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride has potential applications primarily in medicinal chemistry and pharmaceutical research.

Research Tool

The compound is primarily used in research settings as:

  • A building block for synthesizing more complex molecules

  • A reference standard in analytical chemistry

  • A model compound for studying structure-activity relationships

  • A potential pharmacophore for drug discovery programs

Structure-Activity Relationships

Understanding the structure-activity relationships of 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride requires comparison with similar compounds.

Comparison with Related Compounds

CompoundKey Structural DifferencePotential Effect on Activity
4-(4-Methoxyphenyl)piperidineLacks 3,5-dimethyl substituentsReduced lipophilicity, potentially different receptor interactions
3-(4-Methoxy-3,5-dimethyl-benzyl)piperidineContains benzyl linker at 3-positionDifferent spatial arrangement, flexibility, and binding properties
2-(4-Methoxy-3,5-dimethyl-benzyl)piperidineContains benzyl linker at 2-positionDifferent spatial arrangement, flexibility, and binding properties

The presence of methyl groups at the 3,5-positions of the aromatic ring likely affects the compound's:

  • Lipophilicity and membrane permeability

  • Metabolic stability (steric protection of aromatic ring)

  • Electronic properties of the aromatic system

  • Binding affinity to potential biological targets

Research on related compounds suggests that the precise positioning of substituents significantly impacts biological activity .

Current Research Status and Future Directions

Research on 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride remains in relatively early stages, with most applications focused on its use as a chemical building block rather than as a therapeutic agent itself.

Comparative Analysis with AMPK Activators

Recent studies on structurally related compounds containing the 3,5-dimethylpyridin-4(1H)-one scaffold have shown promising results as AMP-activated protein kinase (AMPK) activators with selective cell growth inhibitory activity against human breast cancer cell lines . While 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride differs in its core structure, the presence of similar substitution patterns on the aromatic ring suggests potential for related biological activities that merit further investigation.

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